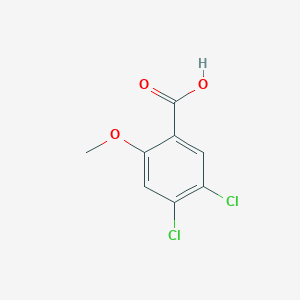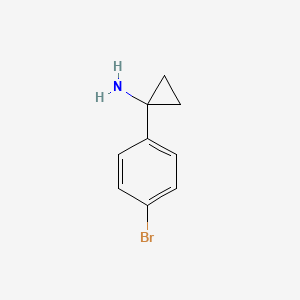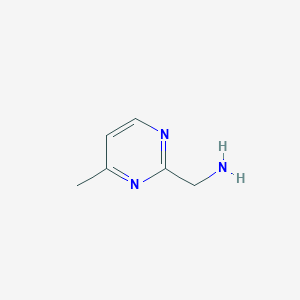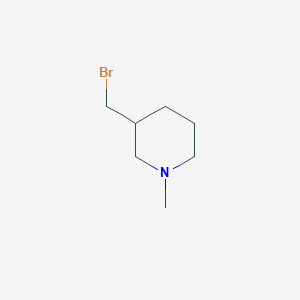
Sodium allylsulfonate
Overview
Description
Sodium Allylsulfonate is a white crystalline powder that is easily soluble in water and alcohols, but only slightly soluble in benzene . It is a type of polymer surfactant and contains double bonds at the α and β positions, which give it high reactivity . This chemical is commonly used as a third monomer in the production of acrylic fibers .
Synthesis Analysis
Sodium Allylsulfonate can be synthesized using anhydrous sodium sulfite and chloropropene as raw materials . The synthesis process involves the use of polyethylene glycol and polyethylene glycol monomethyl ether as phase transfer agents, and hydroquinone as a polymerization inhibitor . Another method involves the use of sodium metabisulfite solution, with phase transfer catalyst and polymerization inhibitor added into it .
Molecular Structure Analysis
The molecular formula of Sodium Allylsulfonate is C3H5NaO3S . Its average mass is 144.125 Da and its monoisotopic mass is 143.985703 Da .
Chemical Reactions Analysis
Sodium Allylsulfonate is a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Physical And Chemical Properties Analysis
Sodium Allylsulfonate is a solid at 20 degrees Celsius . It is highly soluble in water and alcohols, but only slightly soluble in benzene . When its solution is heated for an extended period, it tends to undergo polymerization .
Scientific Research Applications
Synthesis of Organosulfur Compounds
- Summary of Application: Sodium allylsulfonate is used in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods of Application: Sodium allylsulfonate can be used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results or Outcomes: The use of sodium allylsulfonate has led to substantial progress over the last decade in the synthesis of organosulfur compounds. It has been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Production of Acrylic Fibers
- Summary of Application: Sodium allylsulfonate is used in the production of acrylic fibers as a third monomer .
- Methods of Application: It is added during the production process of the fibers .
- Results or Outcomes: The addition of sodium allylsulfonate improves heat resistance, elasticity, spinnability, dyeing performance, and colorfastness of the acrylic fibers .
Nickel Plating
- Summary of Application: Sodium allylsulfonate is used as an additive in nickel plating baths to improve the quality and properties of the plated nickel .
- Methods of Application: It is added to the nickel plating baths during the electroplating process .
- Results or Outcomes: The addition of sodium allylsulfonate enhances the performance of nickel plating baths, improving the metal distribution ability and ductility .
Water Quality Treatment
- Summary of Application: Sodium allylsulfonate is used as a water quality treatment agent .
- Methods of Application: It is added to water as a treatment agent .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Oilfield Drilling Fluid Additive
- Summary of Application: Sodium allylsulfonate is used as an additive in oilfield drilling fluids .
- Methods of Application: It is added to the drilling fluids used in oilfield operations .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Cement Water Reducing Agent
- Summary of Application: Sodium allylsulfonate is used as a cement water reducing agent for building .
- Methods of Application: It is added to the cement mixture during the building process .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Synthesis of Flocculating Agents
- Summary of Application: Sodium allylsulfonate is used to synthesize flocculating agents .
- Methods of Application: It is used in the preparation of water-soluble and -insoluble starch grafting acrylamide/sodium allylsulfonated copolymers .
- Results or Outcomes: These graft copolymers may induce the flocculation of Kaolin suspension and showed excellent ability in both the rates of sedimentation and the clearing of supernatant liquid in the presence of NaCl .
Preparation of Polymeric Surfactant
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041451 | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [MSDSonline] | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium allylsulfonate | |
CAS RN |
2495-39-8 | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium prop-2-enesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALLYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-PROPENE-1-SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)






![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)


